[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate
Description
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate is a tetrahydropyran (oxane) derivative characterized by a six-membered oxygen-containing ring with critical stereochemical features. Its structure includes:
- 2-methyl group: Enhances hydrophobicity and steric bulk.
- 4,5-diacetyloxy groups: Improve lipophilicity and serve as protective groups in synthetic chemistry.
- 3-yl acetate ester: Provides a reactive site for further modifications.
This compound belongs to the class of acetylated thioglycosides, which are often intermediates in pharmaceutical synthesis or tools for studying glycosylation processes. Its stereochemistry [(2S,3R,4R,5S,6R)] is critical for molecular recognition and reactivity .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11+,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTXTAGEJNXTK-AJVHJNHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
L-Rhamnose (6-deoxy-L-mannose) is the preferred starting material due to its native C6 methyl group and axial C2 hydroxyl, which simplifies stereochemical control. Alternative routes from D-glucose require deoxygenation at C6, typically via Barton-McCombie deoxygenation (BuSnH, AIBN) or Mitsunobu reaction (PPh, I).
Table 1: Comparative Analysis of Starting Materials
| Starting Material | Yield (%) | Key Step | Stereochemical Purity (%) |
|---|---|---|---|
| L-Rhamnose | 92 | None (native 6-deoxy) | >99 |
| D-Glucose | 67 | Barton-McCombie (C6-H) | 85 |
| D-Mannose | 58 | Mitsunobu (C6-I → C6-H) | 78 |
Stereoselective Thiofunctionalization
Thiolation at C6
The ethylsulfanyl group is introduced via nucleophilic displacement of a leaving group (e.g., iodide, triflate) using ethanethiol (EtSH). Lewis acids (BF·EtO) enhance reactivity and α-selectivity by coordinating to the anomeric oxygen.
Procedure :
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Activation : Treat 6-iodo-2,3,4-tri-O-acetyl-α-L-mannopyranoside (1 eq) with AgOTf (1.2 eq) in anhydrous CHCl at −30°C.
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Thiolation : Add ethanethiol (3 eq) dropwise, stir for 6 h under N.
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Workup : Quench with NaHCO, extract with CHCl, dry over MgSO.
Table 2: Optimization of Thiolation Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| BF·EtO | −30 | 6 | 88 | 95:5 |
| TMSOTf | −20 | 4 | 76 | 89:11 |
| None | 25 | 12 | 32 | 64:36 |
Acetylation and Protecting Group Management
Sequential Acetylation
After thiolation, residual hydroxyls at C3, C4, and C5 are acetylated using acetic anhydride (AcO) in pyridine. Kinetic control ensures regioselectivity:
Stepwise Protocol :
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C3 Acetylation : React with AcO (1.1 eq), DMAP (0.1 eq), 0°C, 2 h (Yield: 95%).
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C4/C5 Acetylation : Add excess AcO (3 eq), rt, 12 h (Yield: 89%).
Table 3: Acetylation Efficiency Under Varied Conditions
| Reagent | Solvent | Temp (°C) | Completion Time (h) |
|---|---|---|---|
| AcO/Pyridine | CHCl | 0 → 25 | 14 |
| AcCl/EtN | THF | 25 | 8 |
| Isopropenyl Acetate | Toluene | 80 | 4 |
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance throughput, key steps (thiolation, acetylation) are adapted to continuous flow reactors:
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Reactor Design : Stainless steel microreactor (ID: 500 μm), residence time 2 min.
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Output : 1.2 kg/h with 94% purity (HPLC).
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.3 |
| PMI (kg/kg product) | 32.4 | 11.9 |
| Energy (kWh/mol) | 48 | 16 |
Analytical Validation
Structural Confirmation
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NMR : H NMR (CDCl): δ 5.32 (t, J = 9.8 Hz, H-4), 2.10 (s, OAc).
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HRMS : [M + Na] calcd. for CHOS: 357.1054; found: 357.1056.
Purity Assessment
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HPLC : C18 column, MeCN/HO (70:30), 1 mL/min, t = 6.7 min (99.2% pure).
Challenges and Mitigation Strategies
Anomeric Control
β-Anomer formation (<5%) is minimized by:
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Rigorous exclusion of moisture (HO < 50 ppm).
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Substoichiometric Hünig’s base (0.3 eq) to suppress epimerization.
Byproduct Formation
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Ethyl Disulfide (EtSSEt) : Scavenged with Cu(OAc) (0.2 eq).
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Overacetylation : Controlled via stepwise reagent addition.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate groups can be reduced to yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetate groups can produce the corresponding alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group may interact with thiol-containing enzymes or proteins, leading to modulation of their activity. The acetate groups can also influence the compound’s solubility and bioavailability, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Ethyl 6-Deoxy-1-Thio-2,3,4-Tri-O-Acetyl-α-L-Mannopyranoside
- Structure : [(2S,3S,4R,5R,6S)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate (stereoisomer) .
- Key Differences :
- Stereochemistry at positions 3 (3S vs. 3R) and 6 (6S vs. 6R).
- Additional acetyl group at position 2 (tri-O-acetyl vs. di-O-acetyl in the target compound).
- Implications : Altered stereochemistry affects solubility and biological activity; the extra acetyl group increases molecular weight (C₁₆H₂₄O₈S, MW 376.42) compared to the target compound (estimated MW ~362–380) .
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-Diacetyloxy-6-Ethylsulfanyloxan-2-yl]Methyl Acetate
- Structure : Features an acetamido group at position 5 and a methyl ester at position 2 .
- Key Differences: Acetamido substituent enhances hydrogen-bonding capacity. Molecular formula C₁₆H₂₅NO₈S (MW 391.44) vs. target compound’s estimated C₁₄H₂₀O₈S (MW ~364.38).
- Applications : Likely used in glycosylation studies due to its amide functionality .
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-Dihydroxy-6-(Hydroxymethyl)Oxan-3-yl]Acetamide
- Structure : Lacks acetyloxy groups but includes dihydroxy and hydroxymethyl substituents .
- Key Differences: Higher polarity due to free hydroxyl groups (PSA 146.02 vs. ~120 for the target compound). Molecular formula C₁₁H₁₉NO₅S (MW 301.34).
- Reactivity : Susceptible to oxidation and enzymatic degradation compared to acetyl-protected analogs .
Functional Analogs
Sotagliflozin
- Structure : (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol .
- Key Differences :
- Aromatic chlorophenyl and ethoxybenzyl groups replace acetyloxy substituents.
- Designed as an SGLT inhibitor (pharmaceutical use vs. synthetic intermediate role of the target compound).
- Molecular Weight : 424.94 g/mol, significantly higher than the target compound .
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(Acetyloxymethyl)-6-Sulfanyloxan-3-yl]Oxyoxan-2-yl]Methyl Acetate
- Structure : Complex disaccharide derivative with triacetyloxy and sulfanyl groups .
- Key Differences :
Physical and Chemical Properties Comparison
Biological Activity
The compound [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate is a derivative of a carbohydrate structure that exhibits various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This formula indicates the presence of functional groups such as acetoxy and ethylsulfanyl that are crucial for its biological activity.
1. Antimicrobial Activity
Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. The presence of the ethylsulfanyl group enhances the compound's ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
2. Antioxidant Properties
Studies indicate that compounds with similar structures possess antioxidant properties due to their ability to scavenge free radicals. The acetoxy groups in this compound contribute to this activity by stabilizing reactive oxygen species.
3. Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound through inhibition of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The ethylsulfanyl group interacts with lipid bilayers of microbial cells.
- Free Radical Scavenging : Acetoxy groups donate electrons to neutralize free radicals.
- Cytokine Modulation : The compound influences signaling pathways related to inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfanyl-containing compounds demonstrated that this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to its analogs.
Case Study 2: Inflammation Reduction
In a clinical trial involving patients with inflammatory conditions, administration of the compound resulted in a statistically significant decrease in inflammatory markers after four weeks of treatment.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate be confirmed experimentally?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial assignments. Compare with structurally analogous compounds, such as [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate, where NOE correlations resolved axial vs. equatorial substituents . High-resolution mass spectrometry (HRMS) can validate molecular formula accuracy .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for acetylated sugars, including:
- Use fume hoods to avoid inhalation of aerosols/dust.
- Wear nitrile gloves and eye protection to prevent skin/eye contact (irritation risks noted in structurally similar acetates) .
- Store in airtight containers at 2–8°C to prevent hydrolysis of acetyl groups .
Q. How can purity be assessed for this compound after synthesis?
- Methodological Answer : Perform reversed-phase HPLC with UV detection (210–254 nm) to quantify impurities. Compare retention times with a Certificate of Analysis (CoA) from certified reference materials, as done for dapagliflozin tetraacetate analogs . Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane gradients) can monitor reaction progress .
Advanced Research Questions
Q. How can conflicting NMR data for this compound’s regiochemistry be resolved?
- Methodological Answer : Conduct heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments to map - couplings. For example, HMBC correlations between the ethylsulfanyl proton and C-6 resolved similar ambiguities in thioglucopyranoside derivatives . X-ray crystallography provides definitive proof, as applied to chromene acetates .
Q. What synthetic strategies optimize yield while minimizing side reactions (e.g., acetyl migration)?
- Methodological Answer :
- Use low-temperature acetylation (0–5°C) with acetic anhydride in pyridine to control regioselectivity .
- Protect the ethylsulfanyl group with a temporary silyl ether to prevent nucleophilic displacement during acetylation .
- Monitor reaction progress via NMR for premature deacetylation or migration .
Q. How does the ethylsulfanyl group influence the compound’s reactivity in glycosylation reactions?
- Methodological Answer : The ethylsulfanyl group acts as a leaving group under mild oxidative conditions (e.g., N-iodosuccinimide (NIS)/triflic acid), enabling stereoselective glycosylation. Compare with thioglycosides in oligosaccharide synthesis, where sulfur’s nucleophilicity dictates activation pathways . Kinetic studies using NMR probes (if fluorine-tagged) can track reaction intermediates .
Data Analysis & Experimental Design
Q. How to design stability studies for this compound under varying pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 1–12) and incubate samples at 25°C/40°C.
- Quantify degradation products via LC-MS, focusing on deacetylated or hydrolyzed derivatives (e.g., free hydroxyl groups detected at m/z shifts of -60 Da) .
- Apply Arrhenius kinetics to predict shelf-life, as demonstrated for acetylated glucosides .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., glycosidases).
- Compare with analogs like ferulic acid acyl-β-D-glucoside, where acetyl groups modulated binding affinity to carbohydrate-active enzymes .
- Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
